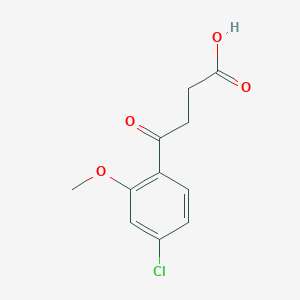

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid

Descripción general

Descripción

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is an organic compound with the molecular formula C11H11ClO4 It is characterized by the presence of a chloro-substituted methoxyphenyl group attached to a butyric acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-2-methoxybenzaldehyde and ethyl acetoacetate.

Condensation Reaction: These starting materials undergo a Claisen condensation reaction in the presence of a base such as sodium ethoxide to form the intermediate compound.

Hydrolysis: The intermediate is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.

Reduction: Formation of 4-(4-Chloro-2-methoxyphenyl)-4-hydroxybutyric acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid has been explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases. It acts as an inhibitor of kynurenine-3-hydroxylase, an enzyme involved in the metabolic pathway linked to various neurological disorders such as Alzheimer's disease and Parkinson's disease .

Case Study : A study highlighted the efficacy of this compound in inhibiting kynurenine-3-hydroxylase, demonstrating its potential as a lead compound for drug development aimed at neuroprotection .

Enzyme Inhibition

The compound has shown promise as a substrate-competitive inhibitor for proteins such as CtBP (C-terminal binding protein). Structure-activity relationship studies have indicated that analogues of this compound exhibit potent inhibitory effects on CtBP, with IC50 values around 0.18 μM . This suggests its utility in cancer research and metabolic regulation.

Data Table: Inhibitory Activity of Analogues

| Compound | IC50 (μM) |

|---|---|

| This compound | 0.18 |

| 3-Chloro analogue | 0.17 |

| Parent hydroxyimine | 0.24 |

Industrial Applications

In industry, this compound serves as an intermediate for synthesizing more complex organic molecules used in specialty chemicals and materials. Its unique structure allows for further modifications leading to diverse derivatives that can be tailored for specific applications.

Synthesis Overview :

- Oxidation : Formation of derivatives with additional carboxyl or ketone groups.

- Reduction : Conversion to 4-(4-Chloro-2-methoxyphenyl)-4-hydroxybutyric acid.

- Substitution Reactions : Formation of various substituted derivatives depending on the nucleophile used.

Mecanismo De Acción

The mechanism of action of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets. The chloro and methoxy groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Chloro-2-methoxyphenoxyacetic acid

- 4-Chloro-2-methylphenoxyacetic acid

- 4-Chloro-2-methoxyphenylboronic acid

Uniqueness

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications in research and industry.

Actividad Biológica

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid, with the molecular formula C₁₁H₁₁ClO₄, is an organic compound characterized by a chloro and methoxy substituent on a phenyl ring. This compound falls under the category of carboxylic acids due to the presence of the carboxyl functional group (-COOH) and has a molecular weight of approximately 242.66 g/mol. Despite its structural complexity, research on its biological activity remains limited, necessitating a focused examination of available data.

The synthesis of this compound can be achieved through various methods, including Friedel-Crafts acylation, which involves the acylation of aromatic compounds using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst, such as aluminum chloride. The versatility in its synthesis highlights its potential applications in various fields, although specific biological applications are not well-documented.

Biological Activity Overview

The biological activity of this compound is not extensively characterized in current literature. However, compounds with similar structures often exhibit significant biological properties, including anti-inflammatory and antimicrobial activities. The following sections summarize findings related to its potential biological effects based on structural analogs and preliminary studies.

While specific mechanisms for this compound are not elucidated, several related compounds demonstrate various modes of action:

- Anti-inflammatory Activity : Some derivatives of oxobutanoic acids have shown pronounced anti-inflammatory effects in experimental models .

- Antimicrobial Properties : Structural analogs often exhibit antimicrobial activity, suggesting that this compound may also possess similar properties .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 4-(4-Methylphenyl)-4-oxobutanoic acid | C₁₁H₁₂O₄ | Contains a methyl group instead of chlorine | Moderate anti-inflammatory effects |

| Ethyl (4-Methoxybenzoyl)acetate | C₁₄H₁₄O₄ | An ester derivative with ethyl substituent | Antimicrobial properties |

| 1-(4-Methoxyphenyl)-2-phenylethanone | C₁₅H₁₄O₂ | Features a ketone group instead of a carboxylic acid | Anticancer activity reported |

| 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one | C₁₂H₁₂O₂ | A naphthalene derivative with different ring structure | Neuroprotective effects |

Case Studies and Research Findings

- Anti-inflammatory Activity : A study investigating substituted oxobutanoic acids found that certain derivatives exhibited significant anti-inflammatory properties in vitro and in vivo models. These findings suggest that similar structural features in this compound could potentially confer analogous activities .

- Antimicrobial Activity : Research on N-substituted derivatives indicated promising antimicrobial effects against various pathogens. This suggests that further exploration into the antimicrobial potential of this compound could yield valuable insights into its therapeutic applications .

Propiedades

IUPAC Name |

4-(4-chloro-2-methoxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4/c1-16-10-6-7(12)2-3-8(10)9(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZKXFVXISXWGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645482 | |

| Record name | 4-(4-Chloro-2-methoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15572-02-8 | |

| Record name | 4-Chloro-2-methoxy-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15572-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chloro-2-methoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.